molecular formula C14H11I2N5O2S2 B561679 S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 175093-14-8

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Cat. No.: B561679
CAS No.: 175093-14-8
M. Wt: 599.2 g/mol
InChI Key: CKOHBPRDAGSGHJ-UHFFFAOYSA-N
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Description

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (CAS: 175093-14-8), also known as IAET, is a heterobifunctional crosslinker combining a photoactivatable azide group and a thiol-reactive thiopyridine moiety. Its molecular formula is C₁₄H₁₂IN₅O₂S₂ (MW: 473.31 g/mol), with structural features including:

  • 4-azido-2-hydroxy-3,5-diiodobenzamide: Provides UV-triggered crosslinking via azide-to-nitrene conversion, enabling covalent bond formation with nucleophiles like amines or thiols .
  • 2-thiopyridine ethylthio group: Facilitates disulfide exchange with free thiols (-SH) in proteins or other molecules, ensuring site-specific conjugation .
    This compound is widely used in molecular biology for protein-protein photocrosslinking, particularly in studying α-helical protein interactions .

Properties

IUPAC Name

4-azido-2-hydroxy-3,5-diiodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11I2N5O2S2/c15-9-7-8(13(22)11(16)12(9)20-21-17)14(23)19-5-6-24-25-10-3-1-2-4-18-10/h1-4,7,22H,5-6H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOHBPRDAGSGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)C2=CC(=C(C(=C2O)I)N=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11I2N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662039
Record name 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175093-14-8
Record name 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The compound’s structure (C₁₄H₁₁I₂N₅O₂S₂) features three critical functional groups:

  • Benzamide backbone : Substituted with hydroxyl, azido (-N₃), and two iodine atoms at positions 3 and 5.

  • Disulfide bridge : Connects the benzamide to a pyridine ring via a two-carbon thioether chain.

  • Pyridinyldisulfanyl group : Provides a reactive disulfide bond for conjugation.

Table 1 summarizes key molecular properties:

PropertyValue
Molecular Weight599.2 g/mol
Hydrogen Bond Donors2 (hydroxyl and amide NH)
Hydrogen Bond Acceptors7 (amide O, hydroxyl O, azido N)
Rotatable Bonds7
Topological Polar Surface Area127 Ų

These properties influence solvent selection, reaction kinetics, and purification strategies.

StepReagentsSolventTemperatureTime
1I₂, HIO₃Acetic acid25°C12–24 h
2NaNO₂, HCl, NaN₃H₂O/EtOH0–5°C2–4 h
3PySSPy, Phosphate bufferDMF/H₂ORT1–2 h

Computational and Experimental Validation

Stability Considerations

  • Azide Group : Thermally sensitive; reactions should avoid temperatures >40°C.

  • Disulfide Bond : Prone to reduction; inert atmosphere (N₂/Ar) recommended during synthesis.

Purification Strategies

  • Chromatography : Silica gel column with gradient elution (hexane/ethyl acetate).

  • Recrystallization : DMSO/water mixtures due to moderate solubility (LogP = 5.1) .

Chemical Reactions Analysis

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

Compound CAS Number Key Features Applications Distinctive Attributes
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET) 175093-14-8 - 3,5-Diiodo substitution enhances UV stability and reactivity.
- Bifunctional (azide + thiopyridine).
Protein crosslinking, α-helix interaction studies . High specificity due to iodine substituents and dual reactivity .
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) 164575-82-0 - Lacks iodine substituents.
- Similar azide and thiopyridine groups.
General photocrosslinking, bioconjugation . Simpler structure; lower molecular weight (347.42 g/mol) .
Biotin-TEG-AET (Compound VI) N/A - Biotinylated derivative with triethylene glycol (TEG) spacer.
- Azide + thiopyridine.
Avidin-based detection, pull-down assays . Biotin tag enables streptavidin binding; TEG spacer improves solubility .
Thiazolidine Derivatives Varies (e.g., 1217838-20-4) - Central thiazolidine ring.
- Varied substituents (e.g., phenyl, dioxo groups).
Antimicrobial, anticancer agents . Biological activity driven by thiazolidine scaffold; no photocrosslinking utility .

Critical Comparative Analysis

Reactivity and Specificity: IAET vs. AET: The 3,5-diiodo substitution in IAET enhances UV-triggered nitrene formation efficiency compared to non-iodinated AET. This modification also reduces nonspecific binding in complex biological systems . AET, however, is more cost-effective for general crosslinking . Biotin-TEG-AET: The addition of biotin and TEG spacers introduces versatility in purification and detection workflows, unlike IAET, which is optimized for covalent crosslinking .

Structural Impact on Solubility :

  • IAET’s iodine atoms increase hydrophobicity, requiring polar solvents (e.g., DMSO) for dissolution. In contrast, AET’s simpler structure improves aqueous solubility .

Functional Versatility :

  • Thiazolidine derivatives (e.g., (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid) lack photoreactive groups but exhibit bioactivity (e.g., antimicrobial effects) unrelated to IAET’s crosslinking utility .

Crosslinking Efficiency: IAET’s dual reactivity (disulfide exchange + azide photocrosslinking) enables sequential conjugation steps, whereas monofunctional azides (e.g., benzophenone-4-iodoacetamide) require additional coupling reagents .

Research Findings

  • IAET in Protein Interaction Studies : A 2011 study demonstrated IAET’s utility in conjugating pH-sensitive transmembrane peptides (pHLIP) to fluorescent probes, enabling precise imaging of acidic tumor microenvironments .
  • AET in Bioconjugation: Santa Cruz Biotechnology reports AET’s use in Cu-free click chemistry, achieving >90% triazole formation efficiency with alkynes .

Biological Activity

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (commonly referred to as AET-I) is a compound notable for its unique structural features and biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, focusing on its applications in biochemical research and potential therapeutic uses.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C14H11I2N5O2S2
  • Molecular Weight : 599.21 g/mol

The compound features a 2-thiopyridyl moiety that allows for cysteine-specific incorporation into proteins via cleavable disulfide bonds. Additionally, the 4-azidosalicylamido group enables radioiodination and photoactivatable cross-linking, making it a valuable tool in protein chemistry and bioconjugation studies .

AET-I functions primarily through:

  • Cysteine-Specific Labeling : The compound can selectively label cysteine residues in proteins, facilitating the study of protein interactions and dynamics.
  • Photoactivatable Cross-Linking : Upon exposure to UV light, the azide group can form covalent bonds with nearby proteins, allowing researchers to map protein-protein interactions within complex biological systems .

1. Protein Cross-Linking

AET-I has been extensively utilized for site-specific protein-protein photocross-linking. This technique aids in identifying nearest-neighbor protein domains within multiprotein complexes, providing insights into cellular mechanisms and interactions .

2. Antimicrobial Activity

Research indicates that AET-I exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics .

3. Apoptosis Induction

Studies suggest that AET-I may induce apoptosis in cancer cells by activating specific signaling pathways such as the JAK/STAT pathway and inhibiting anti-apoptotic factors. This property positions AET-I as a potential therapeutic agent in oncology .

4. Anti-Inflammatory Effects

Preliminary investigations reveal that AET-I may modulate inflammatory responses by affecting NF-κB signaling pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Protein Interaction Mapping
In a study conducted by Chen et al., AET-I was used to elucidate protein interactions within bacterial cells. The researchers successfully identified several novel protein complexes involved in bacterial pathogenesis, demonstrating the utility of AET-I as a cross-linking agent in proteomics .

Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the antimicrobial efficacy of AET-I against drug-resistant strains of Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting its potential as an alternative therapeutic agent against resistant infections .

Data Summary Table

Property Details
Molecular FormulaC14H11I2N5O2S2
Molecular Weight599.21 g/mol
Cysteine LabelingYes
PhotoactivatableYes
Antimicrobial ActivityEffective against various pathogens
Induces ApoptosisYes
Modulates InflammationYes

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogs with thioether and thiopyridine moieties are synthesized by reacting chlorinated precursors (e.g., 2-chloro-4-cyanopyridine) with thiols under anhydrous conditions in solvents like N,N-dimethylformamide (DMF). Sodium methoxide is often used as a base, with reactions conducted under nitrogen at 20°C . Yield optimization requires precise stoichiometric control of reactants and monitoring via TLC (hexane:ethyl acetate = 6:1) . Post-reaction, distillation or crystallization is used for purification.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H-NMR : To confirm proton environments, particularly aromatic protons and thioether-linked groups. Deuterated solvents (e.g., DMSO-d₆) are preferred for resolving exchangeable protons .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular ion validation .
  • Elemental Analysis : To verify purity and stoichiometry, with deviations <0.4% considered acceptable .
    Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Q. How should researchers handle safety concerns during synthesis?

  • Methodological Answer : While specific safety data for this compound is limited, general protocols for azido- and iodo-containing compounds apply:

  • Use fume hoods and explosion-proof equipment due to potential azide instability.
  • Avoid light exposure (for azide groups) and store intermediates at -20°C in amber vials.
  • Follow institutional guidelines for waste disposal, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Yield optimization involves:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols .
  • Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in azido-functionalized systems .
  • Temperature Gradients : Trials at 20–60°C (under nitrogen) can identify ideal kinetic conditions.
  • Statistical Design : Apply Design of Experiments (DOE) to analyze variables (e.g., molar ratios, reaction time) . Studies on analogous thiazolidinones achieved yields up to 90% by optimizing substituents .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions arise from tautomerism or impurities. Mitigation strategies include:

  • Multi-Technique Validation : Combine ¹H-NMR, ¹³C-NMR, and IR to cross-validate functional groups .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for thioether-containing coordination polymers .

Q. What methodologies are recommended for studying its role in coordination polymers?

  • Methodological Answer :

  • Ligand Design : Utilize the thioether and pyridine moieties as bridging ligands. Pre-treat the compound with AgNO₃ to remove counterions .
  • Solvothermal Synthesis : React with metal salts (e.g., Zn²⁺, Cu²⁺) in mixed solvents (H₂O:EtOH = 1:1) at 80–120°C for 48 hours .
  • Characterization : Analyze topology via X-ray crystallography and porosity via BET surface area measurements .

Q. How to design stability studies under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Degradation : Incubate samples at 40–60°C and pH 2–12 for 14 days. Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Activation energy (Eₐ) is derived from Arrhenius plots .
  • Photostability : Expose to UV light (365 nm) and quantify azide decomposition via IR peak loss (2100 cm⁻¹) .

Q. What statistical methods are appropriate for analyzing variability in synthesis yields?

  • Methodological Answer :

  • ANOVA : To identify significant factors (e.g., solvent, catalyst) across triplicate trials .
  • Regression Models : Correlate yield with continuous variables (e.g., temperature, reaction time) .
  • Error Analysis : Report relative standard deviation (RSD) for yields; RSD <5% indicates high reproducibility .

Data Presentation Guidelines

  • Tables : Include reaction conditions (solvent, temperature, yield) and spectroscopic data (NMR shifts, MS m/z) .
  • Figures : Use XRD patterns for crystallinity, Arrhenius plots for stability, and TGA for thermal decomposition .
  • Critical Analysis : Discuss outliers (e.g., low-yield trials) and propose mechanistic explanations (e.g., steric hindrance) .

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